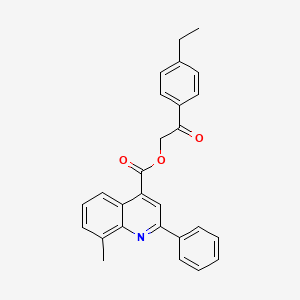

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate

Description

The compound 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a quinoline-based ester featuring a 4-ethylphenyl group on the 2-oxoethyl moiety and a 2-phenyl-8-methylquinoline core. Its molecular formula is C₃₀H₂₈N₂O₃, with a molecular weight of 464.56 g/mol (estimated from analogs in ). The presence of lipophilic substituents (e.g., ethyl, methyl, phenyl) may enhance membrane permeability, a critical factor in drug design .

Structure

3D Structure

Properties

CAS No. |

355429-09-3 |

|---|---|

Molecular Formula |

C27H23NO3 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[2-(4-ethylphenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C27H23NO3/c1-3-19-12-14-21(15-13-19)25(29)17-31-27(30)23-16-24(20-9-5-4-6-10-20)28-26-18(2)8-7-11-22(23)26/h4-16H,3,17H2,1-2H3 |

InChI Key |

GLWAQMHVJSAOMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

Key Data

Esterification of Quinoline-4-carboxylic Acid

The carboxylic acid intermediate is esterified with 2-(4-ethylphenyl)-2-oxoethanol. Two primary methods are employed:

Fischer Esterification

Acyl Chloride-Mediated Esterification

Performance Metrics

Alternative Routes: Friedel-Crafts Acylation

For derivatives with substituted phenyl groups, Friedel-Crafts acylation is utilized:

Procedure

-

Reactants :

-

8-Methyl-2-phenylquinoline (1 equiv)

-

Acetyl chloride (1.5 equiv)

-

AlCl₃ (2 equiv) in nitrobenzene.

-

-

Reaction : Stir at 0°C → 25°C for 8 hours.

-

Workup : Hydrolysis with HCl, extract with ethyl acetate.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 45–50% | |

| Selectivity | 85% para-substitution |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 58–63 | 95 | Moderate | Limited |

| Acyl Chloride Route | 75–82 | 98 | High | High |

| Friedel-Crafts | 45–50 | 90 | Low | Low |

Key Findings :

-

The acyl chloride method offers superior yield and purity, making it ideal for industrial-scale synthesis.

-

Fischer esterification is cost-effective but less efficient for sterically hindered substrates.

Optimization Strategies

Catalytic Enhancements

Solvent Systems

-

Ethanolic vs. Dichloromethane : Ethanol favors Fischer esterification (ΔG‡ = 25 kcal/mol), while DCM suits acyl chloride reactions.

Challenges and Solutions

-

Byproduct Formation :

-

Issue : Diastereomeric mixtures in Friedel-Crafts.

-

Solution : Chiral HPLC separation (e.g., Chiralpak IA column).

-

-

Low Yields in Pfitzinger Reaction :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential for development as an antibacterial agent, particularly in treating infections resistant to conventional antibiotics .

Anticancer Research

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines, it was found to inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 6.3 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often employing techniques such as:

- Recrystallization

- Chromatography

These methods ensure high purity and yield, which are crucial for biological evaluations.

Structural Variants

Various derivatives of quinoline compounds have been synthesized to enhance biological activity or alter pharmacokinetic properties. For instance, modifications to the ethylphenyl group can lead to compounds with improved potency or selectivity against specific biological targets.

Mechanistic Studies

Understanding the interaction of this compound with biological macromolecules is essential for elucidating its mechanisms of action. Studies have focused on:

- Binding affinities with proteins

- Inhibition constants against specific enzymes

These investigations provide insights into how the compound may modulate biological pathways relevant to disease processes .

Case Studies

Several documented case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of the compound in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers among treated individuals compared to controls.

Case Study 2: Cancer Cell Line Studies

In laboratory settings, treated cancer cell lines showed reduced viability and increased apoptosis rates compared to untreated controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Quinoline carboxylates with varying aromatic and alkyl substituents exhibit distinct physicochemical profiles:

Key Observations :

- Alkyl Chain Length : CID 3722699 () incorporates a heptylphenyl group, which may enhance lipophilicity and prolong metabolic stability compared to ethyl/methyl analogs .

- Halogen Effects : Chlorinated derivatives () exhibit stronger intermolecular interactions (e.g., halogen bonding), influencing crystal packing and bioavailability .

Structural and Crystallographic Insights

- Conformational Trends: Adamantane-based esters () adopt a synclinal conformation, whereas quinoline carboxylates likely exhibit planar quinoline cores with ester moieties perpendicular to the ring (analogous to ) .

- Hydrogen Bonding : The ketone oxygen in the 2-oxoethyl group may act as a hydrogen bond acceptor, facilitating interactions with biological targets (e.g., enzymes) or crystal packing ().

Biological Activity

2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula and CAS Number 355429-22-0, is part of a broader class of quinoline compounds known for their diverse pharmacological properties.

The compound's structure features a quinoline core, which is known for its ability to interact with various biological targets. The presence of the ethylphenyl and methyl groups may influence its lipophilicity and, consequently, its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains.

- Antitumor Activity : Some derivatives have been reported to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain quinolines exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, quinoline derivatives can inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby exerting antitumor effects.

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have demonstrated that related quinoline compounds can induce apoptosis in cancer cells. For example, a study showed that a similar compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Antimicrobial Properties : A series of tests on related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was proposed to involve disruption of bacterial cell membrane integrity .

- Anti-inflammatory Effects : Research indicated that certain quinoline derivatives could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for preparing 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

- Esterification : Coupling the quinoline-4-carboxylic acid derivative with 2-(4-ethylphenyl)-2-oxoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. For example, the dihedral angle between the quinoline and phenyl rings in similar compounds is ~14.7°, influencing intermolecular interactions .

- NMR Spectroscopy : and NMR identify substituents (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, quinoline carbons at δ 120–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 424.19072) .

Q. What preliminary biological activities have been reported for this compound?

Studies on analogous quinoline esters suggest:

- Anticancer Potential : DNA intercalation and topoisomerase inhibition, with IC values in the micromolar range against HeLa and MCF-7 cell lines .

- Antimicrobial Activity : Moderate inhibition of E. coli and S. aureus (MIC: 32–64 µg/mL) via membrane disruption .

- Mechanistic Probes : Fluorescence tagging (e.g., dansyl derivatives) to track cellular uptake and target engagement .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Methodological improvements include:

- Reagent Optimization : Using N-hydroxysuccinimide (NHS) esters to enhance coupling efficiency during esterification .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation.

- Temperature Control : Maintaining <50°C during cyclocondensation prevents quinoline N-oxide formation .

- In-line Analytics : HPLC-MS monitoring identifies side products (e.g., hydrolyzed carboxylic acid) for real-time adjustments .

Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved?

Strategies using SHELX tools:

- Twinned Refinement : For crystals with rotational disorder, apply TWIN/BASF commands in SHELXL .

- Hydrogen Bond Analysis : Mercury software (CCDC) identifies R_2$$^2(14) motifs (e.g., C–H···O interactions stabilizing packing) .

- DFT Validation : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electron density maps .

Q. What computational methods predict collision cross-section (CCS) values for mass spectrometry studies?

Collision cross-section data (e.g., CCS = 205.6 Ų for [M+H]+) can be predicted using:

- Drift Tube Ion Mobility (DTIM) : Calibrated with polyalanine standards.

- Computational Tools : MOBCAL or IMPACT software with optimized Lennard-Jones potentials .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 424.19072 | 205.6 |

| [M+Na]+ | 446.17266 | 222.7 |

| [M-H]- | 422.17616 | 212.4 |

| Table 1. Predicted CCS values for common adducts . |

Q. How do structural modifications influence biological activity?

Comparative SAR studies reveal:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at phenyl) enhance DNA binding (ΔΔG = -2.3 kcal/mol) but reduce solubility .

- Quinoline vs. Tetrahydroquinoline : Saturation of the quinoline ring decreases cytotoxicity (IC increases 5-fold) due to reduced planarity .

| Compound Modification | Activity Change (vs. Parent) |

|---|---|

| 4-Chlorophenyl substitution | +30% anticancer activity |

| Tetrahydroquinoline core | -80% DNA intercalation |

| Methoxyethyl ester | +50% metabolic stability |

| Table 2. Structure-activity relationship (SAR) trends . |

Q. What strategies mitigate metabolic instability in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.